Loperamide oxide

Description

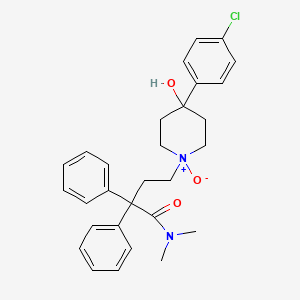

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Loperamide Oxide for Research Applications

This technical guide provides a comprehensive overview of the synthesis and purification of loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No. 106900-12-3) is the N-oxide derivative of loperamide.[2][3] It functions as a prodrug, which, after administration, is converted back to its active form, loperamide.[1] Loperamide is a well-known antidiarrheal agent that exerts its effect by acting on µ-opioid receptors in the gut, leading to decreased intestinal motility.[4] Due to its limited ability to cross the blood-brain barrier, its central nervous system effects are minimal at therapeutic doses. The synthesis of this compound is a critical process for researchers studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications, including its noted anti-cancer properties.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the selective N-oxidation of the piperidine ring in the loperamide molecule.

2.1. General Reaction Scheme

The synthesis involves the oxidation of the tertiary amine group on the piperidine ring of loperamide to form the corresponding N-oxide.

-

Starting Material : Loperamide or Loperamide Hydrochloride

-

Oxidizing Agent : Hydrogen Peroxide (H₂O₂) is commonly used.

-

Catalyst : The reaction can be facilitated by a metal catalyst, such as benzeneseleninic acid, selenium dioxide, or sodium tungstate.

-

Solvent System : A mixture of organic solvents like methanol and toluene or 4-methyl-2-pentanone is often employed.

2.2. Experimental Protocol: N-Oxidation of Loperamide

The following protocol is a generalized procedure based on established methods for the N-oxidation of tertiary amines.

-

Preparation : If starting with loperamide hydrochloride, it must first be neutralized to free loperamide base using a suitable basic substance like sodium hydroxide or triethylamine in an organic solvent such as methanol.

-

Reaction Setup : Dissolve the loperamide base in an appropriate solvent system (e.g., a mixture of methanol and toluene).

-

Catalyst Addition (Optional but Recommended) : Add a catalytic amount of a suitable metal catalyst (e.g., benzeneseleninic acid) to the solution.

-

Oxidation : While stirring, slowly add a solution of hydrogen peroxide (e.g., 30% H₂O₂) to the reaction mixture.

-

Reaction Conditions : The reaction is typically conducted at temperatures ranging from room temperature to 70°C. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 30 minutes to several hours.

-

Work-up : Once the reaction is complete, any excess hydrogen peroxide can be quenched, for example, by the addition of manganese dioxide (MnO₂). The reaction mixture is then filtered to remove the catalyst and any solid byproducts.

-

Isolation : The crude this compound is isolated by removing the solvent under reduced pressure.

2.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound from loperamide.

Purification of this compound

Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst. For amine N-oxides, crystallization is a common and effective method.

3.1. Purification Techniques

-

Crystallization : This is a preferred method where the crude product is dissolved in a suitable solvent or solvent system and allowed to crystallize, often forming a specific solvate, such as a monohydrate. This process can be highly effective and avoids the need for more complex methods like column chromatography.

-

Column Chromatography : For difficult separations, silica gel or basic alumina column chromatography can be employed.

-

Ion-Exchange Chromatography : For aqueous solutions of amine N-oxides, passing the solution through a strongly basic anion-exchange resin can be an effective purification step.

3.2. Experimental Protocol: Purification by Crystallization

-

Solvent Selection : Dissolve the crude this compound in a minimal amount of a suitable hot organic solvent (e.g., ethanol, acetonitrile).

-

Crystallization Induction : The formation of this compound solvates can be induced by the addition of water or by cooling the solution. For instance, reacting a this compound solvate with water or a water-containing organic solvent can yield this compound monohydrate.

-

Crystal Growth : Allow the solution to cool slowly to room temperature, and then potentially in a cold bath (0-4 °C) to maximize crystal formation.

-

Isolation : Collect the purified crystals by filtration (e.g., using a Büchner funnel).

-

Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying : Dry the purified this compound crystals under vacuum to remove residual solvent. The product should be stored in a dry, dark environment at low temperatures (-20°C for long-term storage).

3.3. Purification Workflow Diagram

Caption: General workflow for the purification of this compound by crystallization.

Data Presentation

4.1. Physicochemical Properties

The table below summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 106900-12-3 | |

| Molecular Formula | C₂₉H₃₃ClN₂O₃ | |

| Molecular Weight | 493.04 g/mol | |

| Exact Mass | 492.2180 g/mol | |

| Purity (Typical) | >95% or >98% (HPLC) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Short term: 0-4°C; Long term: -20°C |

4.2. Analytical Characterization

The identity, purity, and characterization of the synthesized this compound should be confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine purity and quantify the compound. A typical mobile phase might consist of a mixture of ammonium carbonate and acetonitrile.

-

Mass Spectrometry (MS) : Confirms the molecular weight and provides structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Can also be used for the quantification of loperamide and its derivatives.

Mechanism of Action Overview

This compound acts as a prodrug that is converted in the body to loperamide, which then exerts its therapeutic effect.

Caption: Prodrug activation and mechanism of action of this compound.

References

Physicochemical Properties of Loperamide Oxide: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Understanding these properties is critical for the rational design of experiments, formulation development, and interpretation of pharmacological and toxicological data.

Introduction

This compound is the N-oxide derivative of loperamide, designed to act as a prodrug.[1] In the gastrointestinal tract, it is reduced to its active form, loperamide, which then exerts its anti-diarrheal effects by binding to µ-opioid receptors in the intestinal wall.[1] This localized action minimizes central nervous system side effects associated with other opioids. A thorough characterization of this compound's physicochemical properties is essential for optimizing its delivery, stability, and therapeutic efficacy.

Physicochemical Data

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | [2] |

| Molecular Formula | C29H33ClN2O3 | |

| Molecular Weight | 493.04 g/mol | |

| Appearance | White or almost white powder | |

| Melting Point | Data not available. See Section 3.1 for experimental protocol. | - |

| Boiling Point | Data not available. | - |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source |

| Aqueous Solubility | Practically insoluble | - |

| Solubility in Organic Solvents | Soluble in DMSO | |

| pKa | Data not available. See Section 3.2 for experimental protocol. | - |

| LogP (XLogP3-AA) | 4.5 |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed, standardized methodologies for determining key physicochemical parameters. These protocols are particularly suited for poorly water-soluble compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube (one end sealed) to a height of 2.5-3.5 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Diagram 1: Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a powdered substance.

Determination of pKa for Poorly Soluble Drugs (Potentiometric Titration in Co-solvent)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution. For poorly soluble drugs like this compound, a co-solvent approach is often necessary.

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The use of a co-solvent (e.g., methanol, acetonitrile) increases the solubility of the drug. The apparent pKa values obtained in different co-solvent mixtures are then extrapolated to determine the aqueous pKa.

Methodology:

-

Solution Preparation: Prepare a series of solutions of this compound in different ratios of an organic co-solvent (e.g., methanol) and water.

-

Titration: Titrate each solution with a standardized solution of hydrochloric acid or sodium hydroxide using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa in each co-solvent mixture (apparent pKa) is determined from the midpoint of the buffer region.

-

Extrapolation: Plot the apparent pKa values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% co-solvent to obtain the aqueous pKa value.

Diagram 2: Workflow for pKa Determination of Poorly Soluble Drugs

Caption: Workflow for determining the aqueous pKa of a poorly soluble drug.

Determination of LogP (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and membrane permeability. The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method.

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.

Methodology:

-

System Preparation: Use a C18 HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR). Calculate the capacity factor (k') for each standard.

-

Standard Curve: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards to generate a calibration curve.

-

Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its retention time and calculate its log k'.

-

LogP Determination: Use the calibration curve to determine the LogP of this compound from its log k' value.

Diagram 3: Workflow for LogP Determination by RP-HPLC

Caption: Workflow for determining the LogP of a compound using RP-HPLC.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, being converted to the active drug loperamide in the gastrointestinal tract. Loperamide is a peripherally acting µ-opioid receptor agonist. Its primary mechanism of action involves binding to these receptors on the enteric neurons of the intestinal wall.

Activation of µ-opioid receptors by loperamide initiates a signaling cascade that ultimately leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption.

Key Signaling Events:

-

Receptor Binding: Loperamide binds to and activates µ-opioid receptors on enteric neurons.

-

G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).

-

Downstream Effectors: This leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, reducing neurotransmitter release (e.g., acetylcholine).

-

-

Physiological Effect: The net result is a reduction in the excitability of enteric neurons, leading to decreased peristalsis and increased intestinal transit time.

Diagram 4: Loperamide µ-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of loperamide via the µ-opioid receptor.

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for this compound to aid researchers in their experimental design. While some experimental values for this compound are not yet published, the provided methodologies offer a clear path for their determination. A thorough understanding of these properties, in conjunction with its mechanism of action, is fundamental for the continued development and application of this compound in therapeutic contexts.

References

In Vitro Stability and Degradation of Loperamide Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide oxide is the N-oxide prodrug of loperamide, a peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea. As a prodrug, this compound is designed to be converted to its active form, loperamide, primarily by the gut microbiota. Understanding the in vitro stability and degradation pathways of this compound is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the in vitro stability of this compound, its degradation pathways, and detailed experimental protocols for its assessment.

Core Concepts: Stability and Degradation Pathways

The stability of this compound in vitro is influenced by several factors, including pH, temperature, oxygen, and light. The primary degradation pathway is the reduction of the N-oxide back to the active drug, loperamide. However, like its parent compound, it can also be susceptible to other degradation mechanisms under stress conditions.

Key Degradation Pathways:

-

Reduction: The most significant in vitro degradation pathway for this compound is the enzymatic and chemical reduction to loperamide. This is particularly prominent under anaerobic conditions, simulating the environment of the lower gastrointestinal tract where microbial reductases are abundant.

-

Hydrolysis: Degradation via hydrolysis can occur under acidic or basic conditions, potentially cleaving amide bonds or other susceptible functional groups within the molecule.

-

Oxidation: While this compound is already an N-oxide, further oxidation at other sites on the molecule can occur in the presence of strong oxidizing agents.

-

Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound, leading to the formation of various degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation.

Quantitative Data Summary

Due to a lack of extensive publicly available stability data specifically for this compound, the following tables include data derived from studies on loperamide as a proxy for certain stress conditions. It is important to note that the N-oxide moiety can influence the susceptibility of the molecule to degradation, and these values should be considered as indicative.

Table 1: Summary of Loperamide Hydrochloride Degradation Kinetics under Acid Hydrolysis

| Acid Concentration | Temperature (°C) | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 0.1 M HCl | 25 | First | - | 38.81 kJ/mol | [1] |

| 1.0 M HCl | 25 | First | - | 38.81 kJ/mol | [1] |

| 1.5 M HCl | 25 | First | - | 38.81 kJ/mol | [1] |

| 0.1 M HCl | 40 | First | - | 38.81 kJ/mol | [1] |

| 1.0 M HCl | 40 | First | - | 38.81 kJ/mol | [1] |

| 1.5 M HCl | 40 | First | - | 38.81 kJ/mol |

Note: Specific rate constants were not provided in the cited abstract, but the study determined the reaction to be first order and calculated the activation energy.

Table 2: In Vitro Reduction of this compound to Loperamide

| In Vitro System | Condition | Reduction Activity | Key Findings | Reference |

| Cecal Contents (Rat, Dog, Human) | Anaerobic | High | Most extensive reduction observed in cecal contents. | |

| Cecal Contents | Aerobic (presence of oxygen) | Diminished to 13% of anaerobic activity | Oxygen significantly inhibits the reduction process. | |

| Cecal Contents | Heat-treated | Diminished to 2.5% of original activity | Indicates the enzymatic nature of the reduction. | |

| Isolated Intestinal Microflora (Rat, Dog) | Anaerobic | Active | Microflora are primarily involved in the reduction. | |

| Germ-free Rat Cecum | Anaerobic | < 1% of conventional rat | Confirms the critical role of gut microbiota. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro stability and degradation of this compound. These protocols are based on established guidelines (e.g., ICH Q1A) and scientific literature.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer

-

HPLC-UV/MS system

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl in separate test tubes.

-

Incubate the solutions at 60°C for up to 24 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 M NaOH in separate test tubes.

-

Incubate at 60°C for up to 24 hours.

-

Withdraw samples at various time intervals.

-

Neutralize with an equivalent amount of HCl.

-

Dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for up to 24 hours, protected from light.

-

Withdraw samples at specified times.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the this compound stock solution in a light-protected container and incubate at 60°C.

-

Withdraw samples at various time points.

-

Dilute with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the this compound stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC.

-

In Vitro Reduction Assay in Simulated Gut Environment

Objective: To quantify the conversion of this compound to loperamide under anaerobic conditions simulating the gut.

Materials:

-

This compound and loperamide reference standards

-

Anaerobic chamber

-

Fecal slurry or cecal contents from a relevant species (e.g., rat, human)

-

Anaerobic buffer (e.g., pre-reduced PBS)

-

HPLC-UV/MS system

Protocol:

-

Preparation of Fecal Slurry:

-

Homogenize fresh fecal material (1:10 w/v) in anaerobic buffer inside an anaerobic chamber.

-

Allow the larger particles to settle and use the supernatant for the assay.

-

-

Incubation:

-

Add this compound stock solution to the fecal slurry to achieve a final concentration of, for example, 10 µM.

-

Incubate the mixture under anaerobic conditions at 37°C.

-

For a control, use heat-inactivated fecal slurry (e.g., boiled for 10 minutes).

-

-

Sampling and Analysis:

-

Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the solids.

-

Analyze the supernatant for the concentrations of this compound and loperamide using a validated HPLC-MS method.

-

Signaling Pathways and Experimental Workflows

Caption: Major in vitro degradation pathways of this compound.

References

Understanding the prodrug characteristics of loperamide oxide

An In-Depth Technical Guide to the Prodrug Characteristics of Loperamide Oxide

Introduction

This compound is a pharmacologically inactive prodrug of loperamide, a potent synthetic opioid agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[1][2] Developed as a successor to loperamide, its primary therapeutic objective is to provide equivalent antidiarrheal efficacy with a potentially improved safety profile, characterized by lower systemic plasma concentrations and a reduced incidence of adverse effects.[3][4] The core of its design lies in its targeted activation within the lower gastrointestinal tract. This compound remains inert until it is chemically reduced to its active form, loperamide, by the anaerobic microflora residing predominantly in the colon and cecum.[3] This site-specific conversion localizes the pharmacological action, effectively treating diarrhea while minimizing systemic exposure.

Mechanism of Action and Metabolic Conversion

The therapeutic action of this compound is entirely dependent on its bioconversion to loperamide.

Metabolic Activation

This compound is the N-oxide derivative of loperamide. It is poorly absorbed from the gastrointestinal tract and is designed to transit to the lower intestine, where it is metabolized. The conversion is an oxygen-reduction reaction facilitated by the anaerobic bacteria of the gut microbiome. Studies have demonstrated that this reduction is most extensive in the cecal contents of rats, dogs, and humans, confirming the colon as the primary site of activation.

Caption: Metabolic conversion of this compound to loperamide in the lower GI tract.

Pharmacological Action of Loperamide

Once formed, loperamide acts locally on the intestinal wall. It binds to μ-opioid receptors, which leads to the inhibition of acetylcholine and prostaglandin release. This dual action results in a decrease in propulsive peristalsis and an increase in intestinal transit time. The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal lumen, leading to firmer stools and a reduction in the frequency of bowel movements.

Caption: Signaling pathway for the antidiarrheal action of loperamide.

Quantitative Data

Pharmacokinetic Parameters

This compound's design as a prodrug results in a distinct pharmacokinetic profile compared to its active metabolite, loperamide. While specific comparative data for this compound is limited due to its poor absorption, the profile of loperamide is well-documented.

Table 1: Pharmacokinetic Properties of Loperamide (Active Metabolite)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | < 1% (due to extensive first-pass metabolism) | |

| Protein Binding | ~95% | |

| Metabolism | Hepatic, via CYP3A4 and CYP2C8 | |

| Elimination Half-life | 9 to 14 hours | |

| Peak Plasma Time | 4 to 5 hours |

| Excretion | Primarily in feces via bile | |

Clinical Efficacy in Acute Diarrhea

Clinical trials have demonstrated the superiority of this compound over placebo for the treatment of acute diarrhea.

Table 2: Summary of Efficacy Data from Placebo-Controlled Clinical Trials

| Outcome Measure | This compound (1 mg) | This compound (2 mg) | Placebo | p-value | Reference |

|---|---|---|---|---|---|

| Median Time to Complete Relief | 27.9 hours | 25.0 hours | 40.6 hours | p < 0.05 | |

| First Relief Experienced | Significantly more frequent | N/A | Less frequent | p=0.0032 | |

| Time to First Relief | Shorter | N/A | Longer | p=0.0471 | |

| Investigator's Global Assessment (Good/Excellent) | 78% | 78% | 62% | N/A |

| Patient's Global Assessment | Significantly favored drug | N/A | Favored less | p=0.0011 | |

Effects on Gastrointestinal Transit

Studies in patients with chronic diarrhea show this compound significantly impacts gut transit time.

Table 3: Effects of this compound on Gastrointestinal Transit Time

| Parameter | Effect of this compound | Significance (p-value) | Reference |

|---|---|---|---|

| Small Intestinal Transit | Slowed | p < 0.001 | |

| Whole Gut Transit Time | Prolonged | p < 0.01 | |

| Mouth-to-Cecum Transit Time | Not significantly altered | N/A |

| Bowel Action Frequency | Reduced | p < 0.001 | |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the N-oxidation of loperamide or its precursor.

-

Objective: To introduce an N-oxide functional group to the piperidine ring of the loperamide molecule.

-

Method 1 (General):

-

The starting material, a butyramide derivative of loperamide (Compound VII), is dissolved in a suitable solvent mixture such as methanol/toluene or 4-methyl-2-pentanone.

-

An oxidizing agent, typically hydrogen peroxide (H₂O₂), is added to the solution.

-

The mixture is heated to facilitate the N-oxidation reaction.

-

The final product, this compound, is then isolated and purified.

-

-

Method 2 (Catalytic):

-

Loperamide or loperamide hydrochloride is dissolved in an organic solvent (e.g., methanol). If starting with the hydrochloride salt, a base such as sodium hydroxide is added to yield free loperamide.

-

A metal catalyst, such as benzeneseleninic acid, is introduced to the reaction mixture.

-

Hydrogen peroxide is added as the oxidizing agent.

-

The reaction is maintained at a controlled temperature (e.g., room temperature to 70°C) for a period of 30 minutes to 6 hours.

-

The resulting this compound is crystallized from the solvent, often as a solvate, which can then be converted to a monohydrate form.

-

In Vitro Reduction Assay

This protocol is used to confirm the conversion of this compound to loperamide by gut microbiota.

-

Objective: To quantify the reduction of this compound to loperamide in the presence of intestinal contents.

-

Methodology:

-

Sample Collection: Intestinal contents (e.g., cecal contents) are collected from test subjects (rats, dogs, or humans).

-

Incubation: A known concentration of this compound is added to the collected gut contents.

-

Anaerobic Conditions: The mixture is incubated under strictly anaerobic conditions to simulate the environment of the lower GI tract.

-

Time Points: Aliquots of the mixture are taken at various time points.

-

Sample Preparation: The reaction in the aliquots is quenched, and the samples are centrifuged and filtered to remove solid matter.

-

Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the concentrations of both this compound and loperamide.

-

Controls: Control experiments are run simultaneously, including incubations without gut contents or under aerobic conditions, to ensure the observed reduction is microbially mediated.

-

Caption: Experimental workflow for the in vitro reduction assay of this compound.

Intestinal Absorption and Permeability Studies

These experiments differentiate the direct mucosal effects of the prodrug from its active metabolite.

-

Objective: To determine if this compound itself interacts with intestinal absorptive processes.

-

Method (Everted Sac Model):

-

A segment of the rat small intestine is removed, everted (turned inside out), and filled with a buffer solution.

-

The everted sac is incubated in a solution containing a nutrient (e.g., glycine) and the test compound (this compound or loperamide).

-

After a set incubation period (e.g., 10, 30, or 60 minutes), the concentration of the nutrient inside the sac is measured.

-

Inhibition of nutrient absorption is determined by comparing the results to a control without the test compound. This method showed that loperamide inhibited glycine absorption, whereas this compound had no effect.

-

Conclusion

This compound exemplifies a targeted prodrug strategy designed to leverage the metabolic capabilities of the gut microbiome for site-specific drug activation. Its pharmacological inactivity, coupled with poor absorption, ensures it reaches the lower gastrointestinal tract intact. Here, anaerobic bacteria efficiently reduce it to the active drug, loperamide, which then exerts its potent antidiarrheal effects locally at the μ-opioid receptors in the colon. This mechanism provides effective symptomatic relief, as demonstrated in clinical trials, while minimizing systemic drug levels, thereby offering a favorable safety profile. The study of this compound provides a valuable framework for the development of colon-targeted therapies for intestinal disorders.

References

- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KoreaMed [koreamed.org]

The Transformation Within: A Technical Guide to the Gut Microbiota-Mediated Metabolism of Loperamide Oxide to Loperamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide oxide, a prodrug of the potent anti-diarrheal agent loperamide, is designed for targeted delivery and enhanced therapeutic profile. Its clinical efficacy is intrinsically linked to its bioactivation, a process predominantly carried out by the vast and complex microbial community residing in the lower gastrointestinal tract. This technical guide provides an in-depth exploration of the pivotal role of the gut microbiota in the reductive metabolism of this compound to its pharmacologically active form, loperamide. Drawing upon key scientific literature, this document details the quantitative aspects of this biotransformation, outlines the experimental protocols for its investigation, and presents visual representations of the metabolic pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development and gastroenterology, facilitating a deeper understanding of the intricate interplay between prodrugs and the gut microbiome.

The Metabolic Pathway: From Prodrug to Active Agent

This compound is converted to loperamide through a reductive process, wherein the N-oxide functional group is removed. This biotransformation is primarily mediated by the anaerobic bacteria of the gut microbiota, with the highest activity observed in the cecum.[1] The enzymatic machinery of these microorganisms, collectively referred to as N-oxide reductases, catalyzes this reaction. The conversion is significantly influenced by the local gut environment; the presence of oxygen drastically reduces the metabolic efficiency, underscoring the anaerobic nature of this process.[1] Furthermore, the near-complete abolition of this metabolic activity in germ-free animals and heat-treated intestinal contents confirms the microbial and enzymatic basis of this transformation.[1]

Quantitative Analysis of this compound Metabolism

The reduction of this compound to loperamide has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from seminal studies, providing a comparative overview of the metabolic capacity across different species and conditions.

| Species | Intestinal Section | Loperamide Formed (nmol/g/hr) | Reference |

| Rat | Cecum | 1570 ± 230 | Lavrijsen et al., 1995 |

| Dog | Cecum | 890 ± 150 | Lavrijsen et al., 1995 |

| Human | Ileal Effluent | 450 ± 120 | Lavrijsen et al., 1995 |

| Data presented as mean ± S.D. under anaerobic conditions. |

| Condition | This compound Reductase Activity (% of Anaerobic Control) | Reference |

| Anaerobic | 100% | Lavrijsen et al., 1995 |

| Aerobic | 13% | Lavrijsen et al., 1995 |

| Heat-Treated | 2.5% | Lavrijsen et al., 1995 |

| In vitro study using rat cecal contents. |

| Animal Model | This compound Reductase Activity in Cecal Contents (% of Conventional) | Reference |

| Conventional Rats | 100% | Lavrijsen et al., 1995 |

| Germ-Free Rats | < 1% | Lavrijsen et al., 1995 |

Experimental Protocols

This section provides detailed methodologies for key experiments designed to investigate the metabolism of this compound by the gut microbiota.

In Vitro Reduction of this compound by Gut Contents

This protocol describes the incubation of this compound with intestinal contents to measure its conversion to loperamide.

Materials:

-

This compound

-

Loperamide standard

-

Intestinal contents (e.g., from rat cecum)

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4), pre-reduced

-

Organic solvent for extraction (e.g., methanol, acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

-

Preparation of Intestinal Contents:

-

Harvest intestinal contents from the desired section (e.g., cecum) of euthanized animals.

-

Homogenize the contents in pre-reduced phosphate buffer (e.g., 1:4 w/v) under anaerobic conditions.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to remove large debris. The resulting supernatant is used as the enzyme source.

-

-

Incubation:

-

In an anaerobic environment, prepare reaction mixtures in sealed tubes containing the intestinal content supernatant and this compound at a final concentration (e.g., 10 µM).

-

Include control samples:

-

Heat-inactivated intestinal contents (e.g., boiled for 10 minutes) to assess non-enzymatic degradation.

-

Incubations without this compound to serve as a baseline.

-

Incubations exposed to aerobic conditions to demonstrate oxygen sensitivity.

-

-

Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Sample Processing and Analysis:

-

Terminate the reaction by adding an excess of cold organic solvent (e.g., methanol).

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and loperamide using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the rate of loperamide formation, typically expressed as nmol of loperamide formed per gram of intestinal contents per hour.

-

In Vivo Pharmacokinetic Study in Animal Models (e.g., Dogs)

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of loperamide and this compound following oral administration.

Materials:

-

This compound and loperamide formulations for oral administration

-

Beagle dogs (or other suitable animal model)

-

Equipment for oral gavage

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of this compound or loperamide at a specified concentration (e.g., 0.16 mg/kg).

-

A crossover study design is often employed, where each animal receives both treatments with a washout period in between.

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

-

Process blood samples to obtain plasma by centrifugation.

-

-

Sample Analysis:

-

Analyze plasma samples for the concentrations of loperamide and this compound using a validated bioanalytical method, typically LC-MS/MS for high sensitivity and specificity.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both loperamide and this compound, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

-

Compare the pharmacokinetic profiles of loperamide following administration of this compound versus loperamide itself to assess the extent and rate of in vivo conversion.

-

Conclusion

The conversion of this compound to loperamide by the gut microbiota is a clear and compelling example of the critical role that these resident microorganisms play in the therapeutic action of certain drugs. The anaerobic environment of the lower gastrointestinal tract, particularly the cecum, provides an ideal setting for the microbial reductases to efficiently activate the prodrug. Understanding the quantitative aspects and the underlying mechanisms of this biotransformation is paramount for the rational design of targeted drug delivery systems and for predicting inter-individual variations in drug response. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the fascinating and clinically significant interactions between pharmaceuticals and the gut microbiome.

References

Structural Analysis of Loperamide Oxide and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of loperamide oxide and its metabolites. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The guide covers the physicochemical properties, metabolic pathways, and detailed analytical methodologies for the parent drug and its primary and secondary metabolites.

Introduction

Loperamide is a synthetic, peripherally acting opioid receptor agonist widely used for the treatment of diarrhea.[1] this compound is a prodrug of loperamide, meaning it is converted into the active form, loperamide, within the body.[2] Understanding the structural characteristics and metabolic fate of this compound is crucial for comprehending its pharmacological profile, optimizing drug delivery, and ensuring safety and efficacy. This guide delves into the structural details of this compound and its key metabolites, providing quantitative data and detailed experimental protocols for their analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its metabolites is fundamental for developing analytical methods and predicting their behavior in biological systems. The following tables summarize the key physicochemical properties of loperamide, this compound, and its major metabolites.

Table 1: Physicochemical Properties of Loperamide and this compound

| Property | Loperamide | This compound |

| Molecular Formula | C₂₉H₃₃ClN₂O₂[1] | C₂₉H₃₃ClN₂O₃[3] |

| Molecular Weight | 477.0 g/mol [1] | 493.0 g/mol |

| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |

| CAS Number | 53179-11-6 | 106900-12-3 |

| Melting Point | 222-223 °C | Not available |

| LogP | 5.13 | 4.5 |

| Water Solubility | Poorly soluble | Not available |

Table 2: Physicochemical Properties of Major Loperamide Metabolites

| Property | N-desmethyl-loperamide | N-didesmethyl-loperamide | Loperamide Carbinolamide (M2) |

| Molecular Formula | C₂₈H₃₁ClN₂O₂ | C₂₇H₂₉ClN₂O₂ | C₂₉H₃₃ClN₂O₃ |

| Molecular Weight | 463.0 g/mol | 449.0 g/mol | Not available |

| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | Not available |

| CAS Number | 66164-07-6 | 66164-06-5 | Not available |

| LogP (Predicted) | 4.8 | 4.4 | 3.49 |

| Water Solubility (Predicted) | Not available | Not available | 0.00307 mg/mL |

Metabolic Pathways

Loperamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 playing the most significant roles. The main metabolic pathway is oxidative N-demethylation. Other biotransformation routes include N-oxidation, C-hydroxylation, and the formation of a pyridinium species.

The following diagram illustrates the primary metabolic pathways of loperamide.

Caption: Metabolic pathways of loperamide.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of loperamide and its major metabolites from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Loperamide and N-desmethyl-loperamide in Blood

This protocol is adapted from a method for the extraction of loperamide and its main metabolite, N-desmethyl loperamide, from blood.

-

Sample Pretreatment:

-

To 1 mL of blood sample, add 3 mL of acetate buffer (pH 5) and an appropriate amount of internal standard.

-

Vortex the samples for 30 seconds to mix.

-

-

SPE Procedure:

-

Apply the pretreated samples to a Clean Screen® XCEL I SPE column without any preconditioning.

-

Allow the samples to flow through the column at a rate of 1–2 mL/min.

-

Wash the column with 2 mL of deionized water.

-

Wash the column with 2 mL of 98:2 methanol:glacial acetic acid.

-

Dry the column for 5 minutes under full vacuum or pressure.

-

Wash the column with 2 mL of hexane.

-

Dry the column for 10 minutes under full vacuum or pressure.

-

Elute the compounds with 2 mL of 78:20:2 dichloromethane:isopropanol:ammonium hydroxide.

-

Collect the eluate at a rate of 1–2 mL/min.

-

-

Final Processing:

-

Evaporate the eluate to dryness at < 50 °C.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Analytical Method: LC-MS/MS for Simultaneous Quantification of Loperamide, N-desmethyl-loperamide, and N-didesmethyl-loperamide in Plasma and Urine

This method allows for the simultaneous determination of loperamide and its two desmethylated metabolites.

-

Instrumentation:

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C8 narrow-bore column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and 4 mM ammonium acetate (pH 4.6).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Turbo ion-spray in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) was used for identification and quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

The following diagram illustrates a general experimental workflow for the LC-MS/MS analysis.

Caption: Experimental workflow for LC-MS/MS analysis.

Quantitative Data

The following table presents pharmacokinetic parameters for loperamide and its desmethylated metabolites from a study in human volunteers after a single oral dose of 16 mg loperamide.

Table 3: Pharmacokinetic Parameters in Human Plasma

| Compound | Cmax (µg/L) | Tmax (h) |

| Loperamide | ~5.3 | ~4.5 |

| N-desmethyl-loperamide | ~5.1 | ~10 |

| N-didesmethyl-loperamide | ~0.2 | ~10 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound and its metabolites. The summarized physicochemical properties, elucidated metabolic pathways, and detailed experimental protocols offer a solid foundation for researchers and professionals in the field. The provided quantitative data serves as a reference for pharmacokinetic studies. Further research is warranted to fully characterize the physicochemical properties and develop specific analytical methods for the less abundant metabolites of loperamide.

References

- 1. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C29H33ClN2O3 | CID 71421 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Conversion of Loperamide Oxide to Loperamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide oxide, a prodrug of the peripherally acting opioid agonist loperamide, undergoes reductive conversion to its active form, loperamide, primarily by the anaerobic microflora of the gastrointestinal tract. This targeted activation within the gut lumen is a key feature of its pharmacological profile, aiming to deliver the active moiety directly to its site of action while minimizing systemic exposure. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the conversion rate of this compound to loperamide. It details the experimental protocols used to assess this biotransformation and presents the quantitative data in a structured format for researchers in drug metabolism and development.

Introduction

Loperamide is a well-established anti-diarrheal agent that exerts its effect by acting on the μ-opioid receptors in the myenteric plexus of the large intestine, leading to a decrease in intestinal motility. This compound was developed as a prodrug to further enhance its therapeutic index by limiting systemic absorption and delivering loperamide directly to the colon. The conversion of the N-oxide back to the tertiary amine is a critical step in its mechanism of action. Understanding the rate and extent of this conversion is paramount for predicting its efficacy and safety profile. In vitro models utilizing gut contents and isolated microflora have been instrumental in characterizing this metabolic pathway.

Metabolic Pathway

The primary metabolic pathway for the activation of this compound is a reduction reaction that converts the N-oxide functional group to the corresponding tertiary amine, loperamide. This reaction is predominantly carried out by the enzymatic machinery of the anaerobic bacteria residing in the lower gastrointestinal tract, particularly the cecum and colon.

Loperamide Oxide: A Gut-Restricted Pro-Drug for Gastroenterology Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide oxide, a pro-drug of the well-established anti-diarrheal agent loperamide, presents a valuable tool for researchers in gastroenterology. Its unique activation mechanism within the lower gastrointestinal tract offers a targeted approach to studying colonic motility and secretion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative pharmacology with loperamide, and detailed experimental protocols for its use in preclinical research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool compound in the investigation of gastrointestinal physiology and pathophysiology.

Introduction

Loperamide is a peripherally acting µ-opioid receptor agonist widely used for the symptomatic treatment of diarrhea.[1] Its therapeutic effect is primarily mediated by reducing intestinal motility and fluid secretion.[2][3] However, its direct action along the entire gastrointestinal tract can sometimes limit its utility as a research tool for studying region-specific mechanisms. This compound was developed as a pro-drug of loperamide, designed to be converted to its active form by the anaerobic bacteria residing predominantly in the lower intestine and colon.[4] This gut-restricted activation provides a more localized delivery of loperamide, making this compound an ideal compound for investigating the specific roles of µ-opioid receptor activation in the colon.

This guide will delve into the pharmacology of this compound, present comparative data against loperamide, and provide detailed methodologies for its application in common gastroenterology research models.

Mechanism of Action

This compound is an inactive N-oxide derivative of loperamide. Following oral administration, it passes largely unchanged through the upper gastrointestinal tract. Upon reaching the lower intestine and colon, the anaerobic microflora reduces the N-oxide back to its parent compound, loperamide.[4] The newly formed loperamide then acts locally on µ-opioid receptors in the myenteric plexus of the large intestine.

Activation of these G protein-coupled receptors (GPCRs) initiates a downstream signaling cascade that leads to:

-

Inhibition of Acetylcholine Release: Reduced acetylcholine release from enteric neurons decreases the tone of the longitudinal and circular smooth muscles of the intestinal wall.

-

Decreased Intestinal Secretion: Loperamide inhibits the secretion of fluids and electrolytes into the intestinal lumen.

-

Increased Intestinal Transit Time: The combined effect of reduced motility and secretion leads to a longer transit time for intestinal contents, allowing for greater absorption of water and resulting in firmer stools.

The localized conversion of this compound to loperamide minimizes systemic exposure and potential off-target effects in the upper gastrointestinal tract, providing a more targeted approach for studying colonic function.

Data Presentation

Comparative Pharmacokinetics: this compound vs. Loperamide

While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes key parameters for loperamide in humans. The delayed and lower systemic absorption of loperamide after this compound administration is a key feature of its pro-drug design.

| Parameter | Loperamide (Oral Capsule) | This compound | Source(s) |

| Tmax (Time to Peak Plasma Concentration) | ~5 hours | Delayed compared to loperamide | |

| Cmax (Maximum Plasma Concentration) | ~1.18 - 3.98 ng/mL (dose-dependent) | Lower systemic absorption of active drug | |

| AUC (Area Under the Curve) | ~19.26 - 66.56 ng·h/mL (dose-dependent) | Lower systemic exposure to active drug | |

| t½ (Elimination Half-life) | ~10.8 - 19.66 hours | Similar to loperamide once converted | |

| Bioavailability | <1% (due to high first-pass metabolism) | Designed for low systemic bioavailability of active drug |

Receptor Binding Affinity

Loperamide exhibits a high affinity for the µ-opioid receptor. As this compound is the inactive precursor, its binding affinity is not pharmacologically relevant until its conversion to loperamide.

| Receptor | Loperamide Kᵢ (nM) | Source(s) |

| µ-opioid receptor | 3 | |

| δ-opioid receptor | 48 | |

| κ-opioid receptor | 1156 |

Experimental Protocols

Loperamide-Induced Constipation Model in Rodents

This model is widely used to study the mechanisms of constipation and to evaluate the efficacy of potential laxative agents.

Materials:

-

This compound or Loperamide hydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

-

Rodents (rats or mice)

-

Oral gavage needles

-

Metabolic cages for fecal collection

Procedure:

-

Acclimatization: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment.

-

Induction of Constipation:

-

Prepare a solution or suspension of this compound or loperamide in the chosen vehicle. A common dose for loperamide is 5-10 mg/kg.

-

Administer the loperamide or this compound solution orally via gavage once or twice daily for a period of 3-7 days. The exact dosing regimen may need to be optimized depending on the animal strain and desired severity of constipation.

-

-

Assessment of Constipation:

-

Fecal Parameters: Collect feces daily and measure the total number of pellets, total weight, and water content (by drying the feces to a constant weight). A significant decrease in these parameters indicates the successful induction of constipation.

-

Gastrointestinal Transit Time: On the final day of the experiment, measure the gastrointestinal transit time using the charcoal meal assay (see Protocol 4.2).

-

Workflow for Loperamide-Induced Constipation Model:

References

- 1. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Basic Pharmacological Profile of Loperamide Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Developed to provide a targeted delivery of loperamide to the gastrointestinal tract, its pharmacological activity is primarily attributable to its in vivo conversion to the active moiety. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound itself is largely inactive and exerts its antidiarrheal effect through its conversion to loperamide.[1] Loperamide is a potent and selective agonist of the µ-opioid receptors located in the myenteric plexus of the large intestine.[2]

Activation of these receptors by loperamide leads to a cascade of intracellular events that ultimately reduce intestinal motility and secretion:

-

Inhibition of Acetylcholine and Prostaglandin Release: Loperamide's binding to µ-opioid receptors inhibits the release of acetylcholine and prostaglandins, key neurotransmitters and local hormones that promote intestinal peristalsis and fluid secretion.[3]

-

Decreased Propulsion: This reduction in neurotransmitter release decreases the activity of the circular and longitudinal muscles of the intestinal wall, thereby slowing intestinal transit time and allowing for greater absorption of water and electrolytes.[2]

-

Increased Anal Sphincter Tone: Loperamide also increases the tone of the anal sphincter, which helps to reduce fecal incontinence and urgency.

The downstream signaling pathway following µ-opioid receptor activation by loperamide involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of diarrheal symptoms, which is a direct consequence of the agonist activity of its metabolite, loperamide, at intestinal µ-opioid receptors.

Receptor Binding Affinity

Loperamide exhibits high affinity and selectivity for the µ-opioid receptor. To date, specific binding affinity data for this compound itself is not extensively published, as it is considered an inactive prodrug. The binding affinities (Ki) of loperamide for human opioid receptors are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) of Loperamide (nM) | Reference(s) |

| µ (mu) | 3 | [4] |

| δ (delta) | 48 | |

| κ (kappa) | 1156 |

In Vivo Antidiarrheal Activity

The antidiarrheal efficacy of this compound has been demonstrated in preclinical models, most notably the castor oil-induced diarrhea model in rats. In this model, this compound significantly delays the onset of diarrhea and reduces the frequency and weight of diarrheal stools.

Pharmacokinetics

Absorption and Metabolism

This compound is poorly absorbed from the gastrointestinal tract. Its primary fate is reduction to loperamide by the gut microbiota. This conversion is a critical step for its pharmacological activity.

The systemic bioavailability of loperamide is very low (less than 1%) due to extensive first-pass metabolism in the gut wall and liver. The primary metabolic pathway for loperamide is oxidative N-demethylation, mediated mainly by cytochrome P450 enzymes CYP3A4 and CYP2C8.

Distribution and Excretion

Loperamide is approximately 95% bound to plasma proteins. Due to its substrate affinity for P-glycoprotein, an efflux transporter at the blood-brain barrier, loperamide's penetration into the central nervous system is minimal at therapeutic doses. Loperamide and its metabolites are primarily excreted in the feces.

The pharmacokinetic parameters of loperamide following oral administration of loperamide hydrochloride in humans are summarized below.

| Parameter | Value | Reference(s) |

| Tmax (hours) | 5.38 ± 0.74 | |

| Cmax (ng/mL) | 1.18 ± 0.37 | |

| AUC0-72h (ng·h/mL) | 19.26 ± 7.79 | |

| Elimination Half-life (t1/2, hours) | 11.35 ± 2.06 |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea.

| Study | Dosage | Comparator | Key Findings | Reference(s) |

| Dettmer, 1994 | 1 mg and 2 mg | Placebo | Median time to complete relief was significantly shorter with both doses of this compound (27.9 hrs for 1 mg, 25 hrs for 2 mg) compared to placebo (40.6 hrs). | |

| The Dutch Diarrhoea Trialists Group, 1995 | 0.5 mg and 1 mg | Placebo | Relief of diarrhea was significantly more rapid for both doses of this compound compared to placebo. | |

| UK Janssen Research Group of General Practitioners | 1 mg and 2 mg | Placebo, Loperamide 2 mg | All active treatments were superior to placebo. This compound 1 mg was preferred due to fewer constipation-like episodes. |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound for opioid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors)

-

Unlabeled test compound (loperamide)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known opioid antagonist like naloxone).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Castor Oil-Induced Diarrhea Model in Rats

This in vivo model is widely used to evaluate the antidiarrheal activity of test compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Castor oil

-

Test compound (this compound)

-

Standard drug (loperamide or diphenoxylate)

-

Vehicle (e.g., saline, carboxymethyl cellulose solution)

-

Oral gavage needles

-

Metabolic cages or individual cages with absorbent paper lining

-

Weighing balance

Procedure:

-

Animal Preparation: Fast the rats overnight (18-24 hours) with free access to water.

-

Grouping and Dosing: Randomly divide the animals into groups (e.g., control, standard, and test groups). Administer the vehicle, standard drug, or test compound orally.

-

Induction of Diarrhea: One hour after drug administration, induce diarrhea by oral administration of castor oil (e.g., 1-2 mL per rat).

-

Observation: Place the animals in individual cages lined with pre-weighed absorbent paper. Observe the animals for a defined period (e.g., 4-6 hours).

-

Data Collection: Record the time of onset of the first diarrheal stool, the total number of diarrheal stools, and the total weight of the diarrheal feces for each animal.

-

Data Analysis: Compare the results from the test groups with the control and standard groups to evaluate the antidiarrheal activity.

Preclinical Oral Prodrug Pharmacokinetic Study

This workflow outlines the general steps involved in a preclinical pharmacokinetic study of an oral prodrug.

Conclusion

This compound serves as an effective prodrug for the targeted delivery of loperamide to the gastrointestinal tract. Its pharmacological profile is defined by its conversion to the active µ-opioid receptor agonist, loperamide, which acts locally to reduce intestinal motility and secretion. The favorable pharmacokinetic properties of loperamide, including its poor systemic absorption and limited CNS penetration, contribute to its safety and efficacy as an antidiarrheal agent. This technical guide provides a foundational understanding of the basic pharmacology of this compound for researchers and professionals in drug development.

References

- 1. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpbp.com [ajpbp.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Loperamide Oxide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide, used for the treatment of diarrhea. Following administration, this compound is converted to its active form, loperamide, primarily by the gut flora. The quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Due to its rapid conversion, validated methods for the direct quantification of this compound in biological samples are not widely published. However, established and robust analytical methods for its active metabolite, loperamide, can be adapted for the quantification of the parent prodrug.

This document provides a detailed application note and protocol based on the adaptation of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for loperamide, which is considered the gold standard for this type of analysis due to its high sensitivity and selectivity.

Principle of the Method

The proposed method for the quantification of this compound in biological samples (e.g., plasma, urine) involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry. A stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision.

Signaling Pathway and Metabolism of this compound

This compound acts as a prodrug, which is reduced to the active compound loperamide. Loperamide then exerts its anti-diarrheal effect by binding to the μ-opioid receptors in the myenteric plexus of the large intestine. This binding inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. This allows for more water and electrolytes to be absorbed from the intestinal contents.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Loperamide-d6 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation (LC-MS/MS)

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of gradient elution.

-